Decyl 2-bromobutanoate Decyl 2-bromobutanoate
Brand Name: Vulcanchem
CAS No.: 86711-86-6
VCID: VC19325946
InChI: InChI=1S/C14H27BrO2/c1-3-5-6-7-8-9-10-11-12-17-14(16)13(15)4-2/h13H,3-12H2,1-2H3
SMILES:
Molecular Formula: C14H27BrO2
Molecular Weight: 307.27 g/mol

Decyl 2-bromobutanoate

CAS No.: 86711-86-6

Cat. No.: VC19325946

Molecular Formula: C14H27BrO2

Molecular Weight: 307.27 g/mol

* For research use only. Not for human or veterinary use.

Decyl 2-bromobutanoate - 86711-86-6

Specification

CAS No. 86711-86-6
Molecular Formula C14H27BrO2
Molecular Weight 307.27 g/mol
IUPAC Name decyl 2-bromobutanoate
Standard InChI InChI=1S/C14H27BrO2/c1-3-5-6-7-8-9-10-11-12-17-14(16)13(15)4-2/h13H,3-12H2,1-2H3
Standard InChI Key PXWPPMIZSAEDJP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCOC(=O)C(CC)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Decyl 2-bromobutanoate consists of a ten-carbon decyl group (C₁₀H₂₁) linked via an ester bond to the carboxylate group of 2-bromobutanoic acid. The bromine atom is positioned at the second carbon of the butanoate backbone, conferring electrophilic reactivity to the molecule. This configuration creates a bifunctional structure: the hydrophobic decyl chain enhances solubility in nonpolar media, while the bromine atom facilitates nucleophilic substitution reactions .

Physical Properties

Key physical properties of decyl 2-bromobutanoate include:

PropertyValueSource
Molecular Weight307.267 g/mol
Kovats Retention Index1,842 (non-polar column)
Boiling PointNot reported
Density~1.1–1.2 g/cm³ (estimated)

The absence of reported boiling point data suggests limited volatility under standard conditions, consistent with its long alkyl chain. The estimated density aligns with similar brominated esters, which typically range between 1.1–1.3 g/cm³ .

Synthesis and Purification

Esterification of 2-Bromobutyric Acid

The most common synthesis route involves the acid-catalyzed esterification of 2-bromobutyric acid with decanol. A patented method for analogous alkyl 2-bromoalkanoates outlines a two-step process :

  • Bromination of Butyric Acid:
    Butyric acid undergoes bromination using elemental bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃). This step yields 2-bromobutyric acid, with byproducts including hydrogen bromide (HBr) gas, which is neutralized using scrubbers containing sodium hydroxide .

  • Esterification with Decanol:
    The 2-bromobutyric acid is reacted with decanol under reflux conditions with concentrated sulfuric acid (H₂SO₄) as a catalyst. A Dean-Stark apparatus removes water formed during the reaction, shifting the equilibrium toward ester formation. Post-reaction purification involves fractional distillation under reduced pressure (e.g., 50 mbar), yielding decyl 2-bromobutanoate with >99.5% purity .

Reaction Scheme:
2-Bromobutyric Acid+DecanolH2SO4Decyl 2-Bromobutanoate+H2O\text{2-Bromobutyric Acid} + \text{Decanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Decyl 2-Bromobutanoate} + \text{H}_2\text{O}

Yield and Scalability

Reported yields for analogous esters (e.g., ethyl 2-bromobutyrate) reach 79% under optimized conditions . Scalability challenges include managing exothermic reactions during bromination and ensuring efficient removal of HBr gas. Industrial processes may employ continuous distillation systems to enhance throughput.

Reactivity and Functional Applications

Nucleophilic Substitution

The bromine atom at the β-position renders decyl 2-bromobutanoate susceptible to nucleophilic attack. In synthetic chemistry, it serves as an alkylating agent for introducing decyl chains into target molecules. For example, reaction with amines produces N-decyl-2-aminobutanoates, intermediates in surfactant synthesis .

Surface Activity and Self-Assembly

The amphiphilic structure of decyl 2-bromobutanoate enables its use as a surfactant. The decyl chain promotes micelle formation in aqueous solutions, while the polar ester and bromine groups enhance interfacial activity. Studies on similar brominated esters demonstrate applications in emulsion stabilization and nanoparticle synthesis .

Comparative Analysis with Related Esters

CompoundMolecular FormulaKey DifferencesApplications
Decyl acetateC₁₂H₂₄O₂Lacks bromine; less reactiveFlavoring, fragrances
Decyl bromoacetateC₁₂H₂₃BrO₂Bromine at α-positionPolymer modification
Butyl 2-bromopropanoateC₇H₁₃BrO₂Shorter alkyl chainPharmaceutical intermediates

Decyl 2-bromobutanoate’s unique β-bromine placement distinguishes it from simpler esters, enabling specialized applications in synthesis and materials science .

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